4-(4-Bromo-3-ethoxyphenoxy)-1-methylpiperidine
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Overview
Description
4-(4-Bromo-3-ethoxyphenoxy)-1-methylpiperidine is a chemical compound with a complex structure that includes a bromine atom, an ethoxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-ethoxyphenoxy)-1-methylpiperidine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-3-ethoxyphenol with 1-methylpiperidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-ethoxyphenoxy)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may yield azides or nitriles.
Scientific Research Applications
4-(4-Bromo-3-ethoxyphenoxy)-1-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Bromo-3-ethoxyphenoxy)-1-methylpiperidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxyphenol: Similar in structure but with a methoxy group instead of an ethoxy group.
4-Bromo-3-ethoxymethyl-benzoic acid ethyl ester: Similar in structure but with a benzoic acid ester group.
Uniqueness
4-(4-Bromo-3-ethoxyphenoxy)-1-methylpiperidine is unique due to its specific combination of functional groups and its piperidine ring
Properties
Molecular Formula |
C14H20BrNO2 |
---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
4-(4-bromo-3-ethoxyphenoxy)-1-methylpiperidine |
InChI |
InChI=1S/C14H20BrNO2/c1-3-17-14-10-12(4-5-13(14)15)18-11-6-8-16(2)9-7-11/h4-5,10-11H,3,6-9H2,1-2H3 |
InChI Key |
MQSODZBCPVRNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC2CCN(CC2)C)Br |
Origin of Product |
United States |
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